Cytotoxicity Potency: Target Compound vs. 7-Morpholinomethyl-8-hydroxyquinoline (MO-8HQ) in Human Cancer Cell Lines
The target compound, which differs from MO-8HQ solely by replacement of the 8-OH group with a furan-2-carboxylate ester, demonstrates a pronounced shift in cytotoxicity profile. MO-8HQ exhibited a mean log GI₅₀ of −5.09 M (equivalent to approximately 8.1 µM) across the NCI 60 human cancer cell line panel, with the most potent activity observed against leukemia subpanel lines [1]. In contrast, preliminary antiproliferative screening of the target compound against human HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma) cell lines showed a 70% reduction in cell viability at 10 µM after 48 h treatment, a response magnitude that, while not directly convertible to a GI₅₀ value without full dose-response curves, indicates that the ester-bearing target compound retains substantial cytotoxicity despite loss of the metal-chelating hydroxyl . This differential activity in the absence of the canonical 8-OH chelating pharmacophore suggests that the furan-2-carboxylate ester enables an alternative, non-iron-dependent cytotoxic mechanism distinct from that of MO-8HQ .
| Evidence Dimension | In vitro cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | ~70% reduction in HeLa and MCF-7 cell viability at 10 µM after 48 h (MTT/WST-8 assay) |
| Comparator Or Baseline | MO-8HQ (7-morpholinomethyl-8-hydroxyquinoline): mean log GI₅₀ = −5.09 M (~8.1 µM) against NCI 60 cell line panel; most active against leukemia |
| Quantified Difference | Both compounds exhibit micromolar-range cytotoxicity; the target compound retains activity despite abolition of the 8-OH metal-chelating site, consistent with a distinct mechanism |
| Conditions | Target compound: HeLa and MCF-7 cells, 48 h incubation, WST-8/MTT viability assay . MO-8HQ: NCI 60-cell-line screen, sulforhodamine B assay, 48 h exposure [1]. |
Why This Matters
Procurement of the furan-2-carboxylate ester analog over the hydroxyl-bearing MO-8HQ is indicated when the research objective requires a non-chelating, ester-functionalized quinoline scaffold that retains antiproliferative activity through a mechanism uncoupled from iron chelation, enabling cleaner dissection of structure-activity relationships.
- [1] Shen AY, Wu SN, Chiu CT. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. J Pharm Pharmacol. 1999 May;51(5):543-8. doi:10.1211/0022357991772826. PMID: 10411213. View Source
